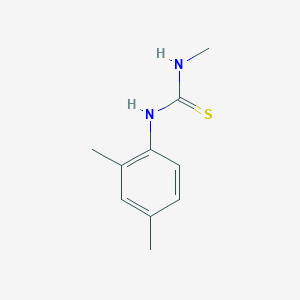

1-(2,4-Dimethylphenyl)-3-methylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-7-4-5-9(8(2)6-7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAOAIZJMMTSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157793 | |

| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-55-2 | |

| Record name | N-(2,4-Dimethylphenyl)-N′-methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2,4-xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(2,4-xylyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea

This technical guide provides a comprehensive overview of the synthesis of 1-(2,4-Dimethylphenyl)-3-methylthiourea, a disubstituted thiourea derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, a generalized experimental protocol, and the expected physicochemical properties of the target compound.

Introduction

Thiourea derivatives are a class of organic compounds with significant importance in medicinal chemistry and material science. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound this compound is an unsymmetrical thiourea featuring a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms of the thiourea backbone. The synthesis of such molecules is of interest for creating libraries of compounds for biological screening and for use as intermediates in the synthesis of more complex heterocyclic systems.

The primary synthetic route to this compound involves the nucleophilic addition of methylamine to 2,4-dimethylphenyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.

Synthetic Pathway

The synthesis of this compound is achieved through a straightforward one-step process. The core of this synthesis is the reaction between an isothiocyanate and a primary amine. In this specific case, 2,4-dimethylphenyl isothiocyanate serves as the electrophile, and methylamine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative.

An In-depth Technical Guide to the Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea, a disubstituted thiourea derivative with potential applications in various fields of chemical and pharmaceutical research. This document outlines a reliable two-step synthesis protocol, including detailed experimental procedures, and provides key physical and analytical data for the target compound.

Chemical Overview and Properties

N-(2,4-dimethylphenyl)-N'-methylthiourea, also known as 1-(2,4-dimethylphenyl)-3-methylthiourea, is an organic compound with the molecular formula C₁₀H₁₄N₂S. Its chemical structure features a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms of a thiourea core.

| Property | Value |

| CAS Number | 13278-55-2[1] |

| Molecular Formula | C₁₀H₁₄N₂S |

| Molecular Weight | 194.30 g/mol |

| Boiling Point | 277.2 °C (Predicted)[1] |

| Density | 1.131 g/cm³ (Predicted)[1] |

| Appearance | White powder[2] |

Synthesis Pathway

The synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea is typically achieved through a two-step process. The first step involves the formation of an isothiocyanate intermediate from the corresponding primary amine. The second step is the reaction of this isothiocyanate with a primary amine to form the desired thiourea derivative.

Caption: A logical workflow for the two-step synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea.

Experimental Protocols

The following protocols are based on established methods for the synthesis of thiourea derivatives.[3][4][5] Researchers should adapt these procedures as necessary based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of 2,4-Dimethylphenyl isothiocyanate

This procedure outlines the synthesis of the isothiocyanate intermediate from 2,4-dimethylaniline.

Method A: Using Thiophosgene

Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme caution.

-

Reagents and Materials:

-

2,4-Dimethylaniline

-

Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N) or a similar base

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.

-

-

Procedure:

-

Dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,4-dimethylphenyl isothiocyanate, which can be used in the next step without further purification or purified by vacuum distillation.

-

Method B: Using Carbon Disulfide

This method avoids the use of highly toxic thiophosgene.

-

Reagents and Materials:

-

2,4-Dimethylaniline

-

Carbon disulfide (CS₂)

-

A desulfurizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or tosyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)

-

-

Procedure:

-

To a stirred solution of 2,4-dimethylaniline (1.0 eq) and triethylamine (2.0 eq) in the chosen anhydrous solvent, add carbon disulfide (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

Add the desulfurizing agent (e.g., DCC, 1.1 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used).

-

Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,4-dimethylphenyl isothiocyanate can be purified by column chromatography on silica gel or used directly in the subsequent step.

-

Step 2: Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea

This final step involves the reaction of the isothiocyanate intermediate with methylamine.

-

Reagents and Materials:

-

2,4-Dimethylphenyl isothiocyanate (from Step 1)

-

Methylamine solution (e.g., 40% in water or 2M in THF or ethanol)

-

Ethanol or another suitable polar solvent

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve the crude or purified 2,4-dimethylphenyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

-

To the stirred solution, add the methylamine solution (1.1-1.2 eq) dropwise at room temperature. The reaction is often exothermic.

-

After the addition, continue to stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate out of the solution during this time. Monitor the reaction by TLC.

-

If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol or water, and dry it under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure. The resulting solid residue can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure N-(2,4-dimethylphenyl)-N'-methylthiourea.

-

Characterization Data

While a specific peer-reviewed publication with detailed experimental and spectral data for N-(2,4-dimethylphenyl)-N'-methylthiourea was not identified in the literature search, the following table summarizes expected and reported data. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

| Data Type | Expected/Reported Value |

| Melting Point | Not explicitly found in the literature search. Typically, N,N'-disubstituted thioureas are crystalline solids with sharp melting points. |

| ¹H NMR | Expected signals would include: singlets for the two methyl groups on the phenyl ring (around 2.2-2.4 ppm), a singlet or doublet for the N'-methyl group (around 3.0-3.3 ppm), aromatic protons in the range of 6.9-7.2 ppm, and broad signals for the two N-H protons. |

| ¹³C NMR | Expected signals would include: peaks for the two aromatic methyl carbons (around 17-21 ppm), the N'-methyl carbon (around 31-35 ppm), aromatic carbons (in the range of 120-140 ppm), and the thiocarbonyl carbon (C=S) which is typically downfield (around 180-185 ppm). |

| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1450-1600 cm⁻¹), and a strong thiocarbonyl (C=S) stretching band (around 1300-1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 194.09. |

Logical Relationships in Synthesis

The synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea follows a logical progression of chemical transformations, each with specific requirements for reagents and conditions.

Caption: A diagram illustrating the logical relationships between reactants, intermediates, and the final product.

This guide provides a foundational protocol for the synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea. It is intended to be a starting point for experienced researchers who can adapt and optimize the procedures based on their specific needs and available resources. Standard laboratory safety practices should be strictly followed throughout all experimental work.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 1-(2,4-Dimethylphenyl)-3-methylthiourea

An In-Depth Technical Guide to the Chemical Properties and Potential Biological Activities of 1-(2,4-Dimethylphenyl)-3-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide is a comprehensive overview based on the established chemical and biological properties of structurally analogous N-aryl-N'-alkylthiourea derivatives. The experimental protocols and potential activities described herein are extrapolated from studies on similar compounds and should be considered predictive.

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1] Their applications span from antimicrobial and antifungal agents to urease inhibitors and anticancer therapeutics.[1][2] This technical guide focuses on the predicted chemical properties and potential biological activities of a specific unsymmetrical thiourea, this compound. Due to the scarcity of direct research on this compound, this document leverages data from closely related N-aryl-N'-alkylthioureas to provide a foundational understanding for researchers.

Chemical Properties

The chemical properties of this compound can be inferred from the general characteristics of N-substituted thioureas.

Structure and Predicted Spectroscopic Data

The structure of this compound consists of a 2,4-dimethylphenyl group and a methyl group attached to the nitrogen atoms of a thiourea core.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Peaks |

| ¹H-NMR | Signals for NH protons (broad singlets), aromatic protons of the dimethylphenyl ring, and methyl protons.[3][4] |

| ¹³C-NMR | A characteristic signal for the thiocarbonyl (C=S) carbon in the range of 178-184 ppm.[3][5] |

| IR Spectroscopy | Stretching vibrations for N-H bonds, C=S bond (around 707-750 cm⁻¹), and aromatic C-H bonds.[6][7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound.[6] |

Synthesis

The synthesis of unsymmetrical thioureas like this compound can be achieved through several established methods. A common and efficient approach involves the reaction of an appropriate isothiocyanate with an amine.[8]

A plausible synthesis would involve the reaction of 2,4-dimethylphenyl isothiocyanate with methylamine or the reaction of methyl isothiocyanate with 2,4-dimethylaniline. The reaction is typically carried out in a suitable solvent like acetone or tetrahydrofuran at room temperature.[4][9]

Caption: Plausible synthetic route for this compound.

Potential Biological Activities

Thiourea derivatives are known to exhibit a wide range of biological activities. Based on structure-activity relationships of similar compounds, this compound could be investigated for the following properties.

Antimicrobial and Antifungal Activity

Thiourea derivatives are well-documented for their antibacterial and antifungal properties.[10][11][12] The presence of the lipophilic 2,4-dimethylphenyl group and the thiourea core suggests potential for activity against various pathogens.[13] Studies on similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][14]

Table 2: Potential Antimicrobial and Antifungal Targets

| Activity | Potential Target Microorganisms |

| Antibacterial | Staphylococcus aureus, Bacillus subtilis (Gram-positive)[12] |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative)[12] | |

| Antifungal | Candida albicans, Aspergillus niger[12][14] |

Urease Inhibition

Many thiourea derivatives have been identified as potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[15][16] The thiourea moiety can interact with the nickel ions in the active site of the enzyme, leading to its inhibition.

The proposed mechanism involves the coordination of the sulfur atom of the thiourea group to the nickel ions in the urease active site, thereby blocking the binding of the natural substrate, urea.

Caption: Hypothetical mechanism of urease inhibition.

Other Potential Activities

Thiourea derivatives have also been investigated for a variety of other biological activities, including:

-

Anticancer Activity: Some N-aryl-N'-(2-chloroethyl)ureas have shown antimitotic activity by targeting tubulin.[17]

-

Antiviral Activity [4]

-

Anti-inflammatory Activity [2]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to evaluate the biological activities of this compound.

Synthesis and Characterization Workflow

Caption: General workflow for synthesis and characterization.

-

Dissolve 2,4-dimethylaniline (1 equivalent) in acetone.

-

Add methyl isothiocyanate (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for several hours.[4]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.[3]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[9]

-

¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the spectra.[3]

-

IR Spectroscopy: Record the IR spectrum of the solid compound using a KBr pellet.[7]

-

Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight.[6]

Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from established methods for determining urease inhibitory activity.[15][18]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the urease enzyme solution, a buffer solution (e.g., phosphate buffer), and the test compound solution at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[15][18]

-

Add a urea solution to initiate the enzymatic reaction and incubate again.

-

Stop the reaction and develop the color by adding phenol reagent and alkali reagent (containing sodium nitroprusside and sodium hypochlorite).[15][18]

-

Measure the absorbance at a specific wavelength (e.g., 625-630 nm) to quantify the ammonia produced.[19]

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 3: Quantitative Data from Urease Inhibition Assays of Structurally Similar Compounds

| Compound Type | Target Urease | Reported IC₅₀ Values (µM) |

| N-monoarylacetothioureas | H. pylori urease | 0.16 - 52.5[15][18] |

| N,N'-disubstituted thioureas | Jack bean urease | 5.53 - 91.50[19] |

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. epa.niif.hu [epa.niif.hu]

- 5. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. "Antimicrobial activity of some thiourea derivatives and their nickel a" by Hakan Arslan, Nizami Duran et al. [digitalcommons.uncfsu.edu]

- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 12. connectjournals.com [connectjournals.com]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-(2,4-Dimethylphenyl)-3-methylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-Dimethylphenyl)-3-methylthiourea, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents representative data based on closely related analogs and predicted spectral features. These tables provide a valuable reference for the characterization of this compound.

Table 1: Representative ¹H NMR Data for a Thiourea Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 | br s | 1H | N-H |

| 7.45 | br s | 1H | N-H |

| 7.20 - 6.90 | m | 3H | Ar-H |

| 2.82 | s | 3H | N-CH₃ |

| 2.30 | s | 3H | Ar-CH₃ |

| 2.15 | s | 3H | Ar-CH₃ |

Note: Data is representative of N-substituted thiourea derivatives. Actual chemical shifts may vary.

Table 2: Representative ¹³C NMR Data for a Thiourea Derivative

| Chemical Shift (δ) ppm | Assignment |

| 182.7 | C=S (Thiourea) |

| 138.5 | Ar-C (quaternary) |

| 135.2 | Ar-C (quaternary) |

| 131.0 | Ar-CH |

| 127.1 | Ar-CH |

| 125.8 | Ar-CH |

| 31.5 | N-CH₃ |

| 21.0 | Ar-CH₃ |

| 18.2 | Ar-CH₃ |

Note: Data is representative of N-substituted thiourea derivatives. Actual chemical shifts may vary.

Table 3: Representative IR Absorption Bands for a Thiourea Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium | N-H Stretching |

| 3050 - 3000 | Medium | C-H Stretching (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretching (Aliphatic) |

| 1600 - 1500 | Strong | N-H Bending, C=C Stretching (Aromatic) |

| 1350 - 1300 | Strong | C=S Stretching |

Note: Data is representative of N,N'-disubstituted thioureas. Actual absorption bands may vary in position and intensity.

Table 4: Representative Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 80 | [M - S - CH₃]⁺ |

| 121 | 60 | [C₈H₉N]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a standard 30° or 45° pulse angle.[1]

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Use a 30° pulse angle and an acquisition time of approximately 4 seconds with no relaxation delay for compounds up to 350 Daltons.[1]

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Thin Solid Film [2][3]

Materials:

-

This compound sample (approx. 50 mg)[2]

-

Volatile solvent (e.g., methylene chloride or acetone)[2]

-

Salt plates (e.g., NaCl or KBr)

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[2]

-

Apply a drop of the resulting solution onto a clean, dry salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.[4]

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.[4]

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) [5][6]

Materials:

-

This compound sample

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).[6]

-

Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

References

An In-depth Technical Guide on the Solubility of 1-(2,4-Dimethylphenyl)-3-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,4-Dimethylphenyl)-3-methylthiourea. Due to the limited availability of direct experimental data for this specific derivative, this document outlines a standardized experimental protocol for determining its solubility in various solvents. Furthermore, for comparative reference, solubility data for the parent compound, thiourea, is provided.

Introduction

This compound is a derivative of thiourea, a class of organosulfur compounds with diverse applications in medicinal chemistry and chemical synthesis. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications, including drug development. Understanding the solubility profile is therefore essential for researchers and scientists working with this compound.

Comparative Solubility Data: Thiourea

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 13.7[1] |

| Ethanol | 20 | 3.6[1] |

| Ethanol | 31.9 | 4.7[1] |

| Ethanol | 45 | 6.3[1] |

| Ethanol | 58 | 8.5[1] |

| Ethanol | 64.7 | 9.8[1] |

| Table 1: Solubility of Thiourea in Water and Ethanol. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used gravimetric method.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.) of analytical grade

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, accurately weigh the volumetric flask containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) of the compound in g/100 mL can be calculated using the following formula:

S = (m₂ - m₁) / V * 100

where:

-

m₁ is the mass of the empty volumetric flask.

-

m₂ is the mass of the volumetric flask with the dried solute.

-

V is the volume of the filtered saturated solution in mL.

-

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The results should be reported as the mean of at least three independent measurements for each solvent and temperature.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While direct solubility data for this specific compound is currently unavailable, the provided experimental protocol offers a robust method for its determination. The comparative data for thiourea serves as a valuable reference point for anticipating its solubility behavior. Accurate solubility data is paramount for the successful application of this compound in research, particularly in the fields of drug discovery and development.

References

Potential biological activity of dimethylphenyl thiourea derivatives

An In-depth Technical Guide on the Potential Biological Activity of Dimethylphenyl Thiourea Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and evaluated biological activities of select dimethylphenyl thiourea derivatives. The document summarizes key quantitative data, details the experimental protocols used for these evaluations, and visualizes relevant workflows and biological pathways to offer a foundational resource for researchers in pharmacology and medicinal chemistry.

Synthesis of Dimethylphenyl Thiourea Derivatives

The synthesis of N,N'-disubstituted thioureas is a straightforward process, typically achieved through the reaction of an isothiocyanate with a primary amine. For dimethylphenyl thiourea derivatives, this involves reacting a dimethylphenyl isothiocyanate with an appropriate amine, or conversely, a dimethylaniline with an appropriate isothiocyanate. The reaction is generally carried out in a suitable solvent like acetone or ethanol.

Caption: General synthesis pathway for N-(Dimethylphenyl)-N'-R-thiourea derivatives.

Quantitative Biological Activity Data

The biological activities of various dimethylphenyl thiourea derivatives have been investigated, revealing potential applications in antimicrobial, antioxidant, and enzyme inhibition domains. The following tables summarize the quantitative data for representative compounds.

Table 1: Antioxidant Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea

| Assay | IC₅₀ (µg/mL) | Standard (Ascorbic Acid) IC₅₀ |

| DPPH Radical Scavenging | 118.05 | -33.22 µg/mL |

| ABTS Radical Scavenging | Data not specified | Data not specified |

| Data sourced from[1]. |

Table 2: Antibacterial Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea

| Bacterial Strain | Inhibition Zone (mm) | Standard (Cephradine) |

| E. coli | Moderate | Effective |

| S. flexneri | Moderate | Effective |

| P. aeruginosa | Moderate | Effective |

| S. typhi | Moderate | Effective |

| Activity was characterized as moderate compared to the standard but specific quantitative values for inhibition zones were not provided in the source material[1]. |

Table 3: Enzyme Inhibition Activity of 1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea

| Enzyme | IC₅₀ (µg/mL) | Standard (Galantamine) IC₅₀ (µg/mL) |

| Acetylcholinesterase (AChE) | >100 | 15 µg/mL |

| Butyrylcholinesterase (BChE) | >100 | 15 µg/mL |

| Data sourced from[1]. |

Table 4: Antibacterial and Antioxidant Activity of 1,3-bis(2,6-dimethylphenyl)thiourea

| Activity | Result |

| Antibacterial | Promising potential |

| Antioxidant (DPPH & ABTS) | Active |

| Qualitative data indicates promising activity, but specific IC₅₀ or MIC values were not detailed in the available source material[2]. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key bioassays used to evaluate dimethylphenyl thiourea derivatives.

Antimicrobial Assay: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify in a sterile environment[3].

-

Inoculum Preparation: Culture the test bacterium in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard[3].

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn. Allow the surface to dry for a few minutes[2].

-

Well Creation: Aseptically punch wells with a diameter of 6 to 8 mm into the inoculated agar plate using a sterile cork borer[4].

-

Compound Application: Pipette a defined volume (e.g., 20–100 µL) of the dimethylphenyl thiourea derivative solution (dissolved in a suitable solvent like DMSO) into a designated well. Similarly, add a standard antibiotic (positive control) and the solvent alone (negative control) to separate wells[5].

-

Incubation: Incubate the plates, typically in an inverted position, at 37°C for 16-24 hours[6].

-

Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. The size of the zone corresponds to the antimicrobial activity of the substance[6].

Antioxidant Assay: DPPH Radical Scavenging

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution is light-sensitive and should be freshly prepared and kept in the dark[7].

-

Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control[8].

-

Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, mix a volume of the test compound solution (e.g., 100 µL) with an equal volume of the DPPH working solution[8]. A blank containing only the solvent and DPPH is also prepared[7].

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes[7].

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer[8]. The reduction of the DPPH radical by an antioxidant results in a color change from deep purple to yellow, leading to a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (Abs_control - Abs_sample) / Abs_control ] x 100[8] The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity versus concentration[8].

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition by test compounds.

Protocol:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)[9].

-

Reaction Setup (96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 10 µL of the test compound solution (at various concentrations) and 10 µL of the AChE enzyme solution (e.g., 1 U/mL). For the control, add 10 µL of the solvent instead of the test compound[9].

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes[9].

-

Reaction Initiation:

-

Absorbance Measurement: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate) that is measured spectrophotometrically at 412 nm after a further 10-minute incubation[9][10].

-

Calculation: The percentage of inhibition is calculated as follows: Inhibition (%) = [ (Rate_control - Rate_sample) / Rate_control ] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Mechanisms of Action and Signaling Pathways

While specific mechanistic studies on dimethylphenyl thiourea derivatives are limited, the broader class of N,N'-diarylthioureas has been implicated in several biological pathways, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Thiourea derivatives have been shown to exert anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[11] Their mechanisms often involve the inhibition of specific enzymes, such as protein tyrosine kinases (PTKs).[3]

Caption: Potential inhibition of RTK signaling by diaryl thiourea derivatives.

Many N,N'-diaryl ureas and thioureas function as inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[6][9] By blocking these receptors, they can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for tumor growth and angiogenesis.[12] Some derivatives have also been found to interfere with the Wnt/β-catenin signaling pathway.[6]

Anti-inflammatory Activity

The anti-inflammatory effects of some thiourea derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid metabolic pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[13] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Caption: Inhibition of inflammatory mediators by thiourea derivatives.

By inhibiting COX and/or 5-LOX, these compounds can reduce the production of these pro-inflammatory molecules, thereby mitigating the inflammatory response.[8][14] This dual inhibition is a desirable characteristic for novel anti-inflammatory agents.

References

- 1. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 1-(2,4-Dimethylphenyl)-3-methylthiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, and in some cases, reverse treatment resistance. The structural versatility of the thiourea scaffold allows for modifications that can enhance bioactivity, selectivity, and pharmacokinetic profiles. This document outlines a comprehensive technical framework for the preliminary in vitro anticancer screening of a specific novel compound, 1-(2,4-Dimethylphenyl)-3-methylthiourea. While extensive public data on this particular derivative is not available, the protocols and workflows described herein are based on established methodologies for evaluating analogous thiourea-based compounds.

Overall Experimental Workflow

A preliminary screening workflow is designed to systematically assess the cytotoxic potential and fundamental mechanism of action of a test compound. The process begins with a broad cytotoxicity screening across multiple cancer cell lines to determine the compound's potency and selectivity. Promising results from this initial phase lead to more detailed mechanistic studies, such as apoptosis and cell cycle analysis, to elucidate how the compound affects cancer cells.

In Vitro Antioxidant Potential of Substituted Thioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thioureas are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3][4][5][6] This has spurred the exploration of novel antioxidant agents. The thiourea scaffold, with its hydrogen-donating thioamide group, presents a promising framework for the development of potent antioxidants.[1][7] This technical guide provides an in-depth overview of the in vitro antioxidant potential of substituted thioureas, focusing on quantitative data, detailed experimental protocols, and visualization of key processes.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of substituted thioureas involves the donation of a hydrogen atom from the N-H group of the thiourea backbone to a free radical, thereby neutralizing it. This process is known as the Hydrogen Atom Transfer (HAT) mechanism.[1] Theoretical and experimental studies suggest that the HAT mechanism is generally preferred over the Single Electron Transfer (SET) mechanism for thiourea derivatives when reacting with free radicals.[1] The stability of the resulting thiourea radical and the bond dissociation energy of the N-H bond are critical factors influencing the antioxidant potency.

Caption: Hydrogen Atom Transfer (HAT) mechanism of thiourea derivatives.

Quantitative Antioxidant Activity

The antioxidant potential of substituted thioureas is commonly quantified by determining their IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the in vitro antioxidant activity of various substituted thiourea derivatives from recent studies.

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 710 | - | - | |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 44 | - | - | |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11000 | - | - | |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2400 | - | - | |

| Compound 2a | DPPH | - | BHT | - | [8] |

| Compound 2c | ABTS | 1.08 ± 0.44 | α-TOC | - | [8] |

| Compound IV | DPPH | 64 µg/mL | - | - | [9] |

| Compound I | ABTS | 66 µg/mL | - | - | [9] |

| N-phenylthiourea | DPPH | 482 | - | - | [10] |

| Chlorhexidine | Antiamoebic | 0.45 | - | - | [11] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays used to evaluate substituted thioureas are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][12][13]

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Prepare a stock solution of the substituted thiourea derivative in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, in the same solvent.

-

From the stock solutions, prepare a series of dilutions of the test compounds and the standard.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

-

Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds, standard, or blank (solvent only) to the wells.

-

Mix the contents of the wells thoroughly.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[14][15][16][17]

Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the substituted thiourea derivatives and a standard antioxidant.

-

-

Assay Procedure:

-

To a 96-well microplate, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[18][19][20][21][22]

Workflow:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[19]

-

Warm the FRAP reagent to 37°C before use.[18]

-

Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).

-

Prepare solutions of the substituted thiourea derivatives.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 20 µL) of the test compounds, standards, or a blank.

-

Add a larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent to each well.[19]

-

Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.

-

Conclusion

Substituted thioureas represent a promising class of compounds with significant in vitro antioxidant potential. Their ability to act as radical scavengers, primarily through the hydrogen atom transfer mechanism, makes them attractive candidates for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation and comparison of the antioxidant activity of newly synthesized thiourea derivatives, facilitating the identification of lead compounds for future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiourea, a ROS Scavenger, Regulates Source-to-Sink Relationship to Enhance Crop Yield and Oil Content in Brassica juncea (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alleviation of drought stress by root-applied thiourea is related to elevated photosynthetic pigments, osmoprotectants, antioxidant enzymes, and tubers yield and suppressed oxidative stress in potatoes cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicaljournal.in [chemicaljournal.in]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. marinebiology.pt [marinebiology.pt]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. ultimatetreat.com.au [ultimatetreat.com.au]

- 19. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 20. ultimatetreat.com.au [ultimatetreat.com.au]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. assaygenie.com [assaygenie.com]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Synthesis of Novel Thiourea-Based Compounds

For Immediate Release

In the dynamic landscape of drug discovery and development, the versatile thiourea scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of novel thiourea-based compounds, with a focus on their anticancer and antimicrobial potential.

Core Synthesis and Biological Activity

Thiourea derivatives, characterized by the presence of a C=S group flanked by two nitrogen atoms, have shown significant promise as therapeutic agents. Their biological efficacy is often attributed to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. Recent research has highlighted their potential as inhibitors of critical cellular pathways, including the RAS-RAF-MAPK signaling cascade in cancer and essential bacterial enzymes.

This guide delves into specific examples of N,N'-disubstituted thioureas, detailing their synthesis and showcasing their potent biological activities. The following sections provide a comprehensive look at the experimental protocols, quantitative data, and the underlying mechanisms of action for these promising compounds.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative novel thiourea-based compounds against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Thiourea-Based K-Ras Inhibitors [1][2][3]

| Compound ID | Target Cell Line | IC50 (µM) |

| TKR15 | A549 (NSCLC) | 0.21 |

| TKR14 | A549 (NSCLC) | >10 |

| TKR17 | A549 (NSCLC) | >10 |

| Doxorubicin | Various | Variable |

IC50 values represent the concentration required to inhibit 50% of cell growth. NSCLC: Non-Small Cell Lung Cancer.

Table 2: Anticancer Activity of Thiourea-Based SIRT2 Inhibitors [4]

| Compound ID | SIRT2 Inhibition IC50 (µM) | HCT116 Cytotoxicity GI50 (µM) |

| AF8 | 0.06 | ~7 |

| AF10 | 0.15 | ~7 |

| AF12 | 0.08 | Not Reported |

| C3 | >100 | Not Reported |

| C5 | 1.0 | Not Reported |

| C10 | 0.036 | Not Reported |

IC50 values represent the concentration required to inhibit 50% of enzyme activity. GI50 values represent the concentration required to inhibit 50% of cell growth in the HCT116 colorectal cancer cell line.

Table 3: Antimicrobial Activity of Thiourea Derivatives [5][6][7]

| Compound ID | Target Organism | MIC (µg/mL) |

| TD4 | S. aureus (ATCC 29213) | 2 |

| TD4 | MRSA (USA 300) | 2 |

| TD4 | MRSA (ATCC 43300) | 8 |

| TD4 | VISA (Mu50) | 4 |

| TD4 | MRSE | 8 |

| TD4 | E. faecalis (ATCC 29212) | 4 |

| 6a | S. aureus | 3.125 |

| 6c | S. aureus | 3.125 |

| 6h | S. aureus | 0.78 |

| 6i | S. aureus | 1.56 |

| L1-Cu | S. aureus | 62.5 |

| L1-Cu | E. coli | 125 |

| L1-Ni | S. aureus | 125 |

| L1-Ni | E. coli | 250 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative thiourea compounds and their subsequent biological evaluation.

Synthesis of N,N'-Disubstituted Thiourea Derivatives (General Procedure)[2][3]

A solution of the appropriate isothiocyanate (1.0 eq) in a suitable solvent (e.g., anhydrous tetrahydrofuran or acetone) is added dropwise to a solution of the desired amine (1.1 eq) in the same solvent at room temperature. The reaction mixture is stirred for a period ranging from 2 to 24 hours, during which the product often precipitates. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the pure N,N'-disubstituted thiourea derivative. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)[2][8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized thiourea compounds and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[5][7]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The synthesized thiourea compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanistic Insights

Thiourea-based compounds exert their biological effects by modulating key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for anticancer thiourea derivatives.

References

- 1. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 1-(2,4-Dimethylphenyl)-3-methylthiourea and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a class of "privileged structures" in medicinal chemistry.[1][2] The replacement of the oxygen atom in urea with a sulfur atom imparts unique chemical properties, allowing for a wide range of biological activities.[1] These compounds are versatile intermediates in organic synthesis and have been investigated for their therapeutic potential across numerous disease areas, including cancer, diabetes, inflammation, and infectious diseases.[1][2][3] This technical guide provides an in-depth literature review of 1-(2,4-Dimethylphenyl)-3-methylthiourea and its structural analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. We consolidate quantitative data from various studies, detail key experimental protocols, and visualize complex pathways to offer a comprehensive resource for researchers in drug discovery and development.

General Synthesis of Unsymmetrical Thiourea Derivatives

The synthesis of N,N'-disubstituted unsymmetrical thioureas is typically achieved through a straightforward and efficient nucleophilic addition reaction. The process involves the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of the titular compound and its analogs, 2,4-dimethylphenyl isothiocyanate serves as a key precursor, which is then reacted with a selected amine in a suitable solvent like acetone.[4][5]

Caption: General synthesis of this compound.

Biological Activities and Therapeutic Applications

Thiourea derivatives exhibit a remarkable diversity of biological effects, attributable to their ability to interact with various enzymes and signaling pathways.

Antidiabetic Activity

Several studies have highlighted the potential of thiourea analogs as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase, as well as protein tyrosine phosphatase 1B (PTP1B).[3] Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby managing postprandial hyperglycemia. Certain analogs have demonstrated potent inhibitory activity, sometimes comparable or superior to the standard drug, acarbose.[3]

Table 1: Antidiabetic Activity of Thiourea Analogs

| Compound Name/Structure | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 µM | [3] |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | PTP1B | 79.74 µM | [3] |

| DM3A | α-amylase | 19.26 µg/mL | [3] |

| DM3A | α-glucosidase | 19.26 µg/mL | [3] |

| 1-(2,4-dichlorophenyl)-3-(4-ethylphenyl) thiourea (AD) | α-amylase | 72 ± 0.4 % inhibition | [3] |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (E) | α-amylase | 85 ± 1.9 % inhibition |[3] |

Antiviral Activity

A notable application of thiourea derivatives is in antiviral therapy, particularly against the Hepatitis B Virus (HBV). Certain analogs, such as DSA-00, have been shown to suppress HBV DNA levels, diminish the expression of pregenomic RNA (pgRNA), and reduce the secretion of viral antigens like HBsAg and HBeAg.[3] The proposed mechanism involves the stabilization of the episomal DNA silencing protein SMC5, which in turn inhibits viral transcription.[3]

Caption: Proposed anti-HBV mechanism of action for thiourea analogs.

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively explored. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7), ovarian, and lung cancer lines.[1][4][6] The efficacy of these compounds is often evaluated by their IC50 values, with some derivatives showing activity in the low micromolar range.[1][6]

Table 2: Anticancer Activity (Cytotoxicity) of Thiourea Analogs

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Phosphonate thiourea derivatives | Human breast, pancreatic, prostate cancer | 3 - 14 µM | [6] |

| Aromatic thiourea derivatives (from indole) | Lung, liver, breast cancer | < 20 µM (LC50) | [1] |

| Bis-thiourea structures | Human leukemia | As low as 1.50 µM | [1] |

| Platinum-centered guanidine derivatives* | Ovarian, colorectal cancer | < 5 µM | [6] |

*Note: Guanidine is structurally related to thiourea and often studied in parallel.

Antioxidant Activity

Many thiourea derivatives have been reported to possess significant antioxidant properties.[1][3] Their ability to scavenge free radicals is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 3: Antioxidant Activity of Thiourea Analogs

| Compound Name/Structure | Assay | IC50 Value | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | [1] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | [1] |

| DM3A | DPPH | 7.97 ± 0.23 µg/mL | [3] |

| Compound 29 (4-methoxy benzoyl thiourea derivative) | DPPH | 5.8 µg/mL |[1] |

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the biological activities of newly synthesized compounds. Below are detailed methodologies for key experiments cited in the literature.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4][6]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives (e.g., 1-500 µM) and incubated for a further 24 to 48 hours.[4][7]

-

MTT Addition: 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]

-

Formazan Solubilization: The culture medium is carefully removed, and 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540 nm.[4]

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

α-Glucosidase Inhibition Assay

This assay measures a compound's ability to inhibit the α-glucosidase enzyme, which is involved in breaking down carbohydrates into glucose.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).

-

Inhibitor Addition: Various concentrations of the test compound (thiourea derivative) are added to the mixture and pre-incubated with the enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).

-

Measurement: The amount of p-nitrophenol released by enzymatic activity is quantified by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Prospects

The body of literature clearly establishes that thiourea derivatives, including analogs of this compound, are a rich source of bioactive compounds with significant therapeutic potential. Their straightforward synthesis and diverse pharmacological profiles make them attractive candidates for drug discovery programs. The data summarized herein highlight potent activities against diabetes, viral infections like HBV, and various cancers.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic and aliphatic substituents on the thiourea scaffold can lead to the optimization of potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: While some mechanisms, such as enzyme inhibition, have been identified, further studies are needed to understand the detailed molecular interactions and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.[7]

-

Development of Novel Analogs: Incorporating the thiourea moiety into more complex heterocyclic systems could yield novel compounds with enhanced biological activity and improved drug-like properties.[1][5]

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kar.kent.ac.uk [kar.kent.ac.uk]

- 7. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: Stability and Degradation Profile of 1-(2,4-Dimethylphenyl)-3-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction